molecular formula C11H10F3NO B2415010 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 1020718-46-0

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B2415010
CAS No.: 1020718-46-0
M. Wt: 229.202
InChI Key: PTHNELFHDXCEGD-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-1-3-8(9)7-5-10(16)15-6-7/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHNELFHDXCEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is being investigated for its potential as a therapeutic agent. The trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing its efficacy and selectivity.

  • Pharmacological Properties : Research has indicated that this compound exhibits various pharmacological activities, including anti-inflammatory and antiproliferative effects. It serves as a scaffold for developing new drugs targeting specific diseases .

Neuroscience

The compound has been studied for its interactions with neurotransmitter systems, particularly in the context of neurological disorders. Its structure allows researchers to explore its binding affinity to specific receptors in the brain.

  • Case Study : A study reported that derivatives of related compounds showed high selectivity for cannabinoid receptors, indicating potential applications in treating conditions like epilepsy .

Material Science

In material science, 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is explored for developing advanced materials due to its thermal stability and resistance to chemical degradation.

  • Applications : The compound can be utilized in creating polymers with enhanced properties suitable for various industrial applications .

Agrochemicals

The compound's derivatives are also being investigated for their potential use in agrochemicals. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests while being less harmful to beneficial insects .

Synthetic Methodologies

Several synthetic routes have been developed for 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one:

  • Multicomponent Reactions : These reactions allow for efficient synthesis by combining multiple reactants into a single product.
  • Ring-opening Strategies : These methods facilitate the formation of the pyrrolidinone ring under controlled conditions.
  • Transition-Metal Catalyzed Processes : Utilizing transition metals can enhance reaction efficiency and selectivity during synthesis .

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinone ring can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable scaffold in drug discovery and development .

Biological Activity

4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one, also known as 1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one, is a heterocyclic compound with a molecular formula of C₁₁H₁₀F₃NO. It features a pyrrolidinone ring that is substituted with a trifluoromethyl group on a phenyl moiety, which enhances its lipophilicity and biological activity. This compound is part of a broader class of pyrrolidinones, known for their diverse applications in medicinal chemistry and agrochemicals.

The presence of the trifluoromethyl group significantly impacts the compound's reactivity and biological profile. The pyrrolidinone structure contributes to its pharmacological properties, making it a candidate for drug discovery.

Biological Activities

Research into the biological activities of 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one has revealed several potential pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives of this compound have been evaluated for their anti-inflammatory properties, showing promise in modulating inflammatory pathways.
  • Antiproliferative Effects : Studies indicate that certain derivatives exhibit antiproliferative activities against cancer cell lines, suggesting potential applications in oncology.

Table 1: Biological Activities of 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Activity TypeDescriptionReference
Anti-inflammatoryModulation of inflammatory pathways
AntiproliferativeInhibition of cancer cell proliferation

The biological activity of 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one is thought to be mediated through its interaction with various biological targets. Interaction studies typically focus on its binding affinity to specific receptors or enzymes involved in disease processes.

Key Interactions:

  • Fatty Acid Amide Hydrolase (FAAH) : Some studies have shown that derivatives of this compound can inhibit FAAH, an enzyme involved in endocannabinoid metabolism, which may have implications for pain relief and inflammation management.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 4-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one:

  • Inhibition Studies : A study examined various pyrrolidinone derivatives for their ability to inhibit hMAGL (monoacylglycerol lipase), revealing IC50 values that indicate significant potency against this target .
  • Pain Response Reduction : In vivo studies demonstrated that certain derivatives significantly reduced pain responses in formalin-induced nociception tests, outperforming standard analgesics like gabapentin .
  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that some derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and U-937, with IC50 values suggesting strong antiproliferative activity .

Table 2: Summary of Case Studies

Study FocusFindingsReference
hMAGL InhibitionPotent inhibitors with IC50 values < 10 nm
Pain ResponseSignificant reduction in nociceptive response
CytotoxicityEffective against MCF-7 and U-937 cell lines

Q & A

Q. What are the optimal synthetic routes for 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting from halogenated aniline derivatives. For example, a related pyrrolidine compound was synthesized using 4-chloro-2-(trifluoromethyl)aniline and dichloropropene as starting materials, followed by cyclization and purification steps . Key factors include:

  • Catalyst selection : Use palladium catalysts for coupling reactions.
  • Temperature control : Maintain 80–120°C during cyclization to avoid side products.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, DMF, 100°C65–70
PurificationSilica gel (3:1 hexane/EtOAc)>95

Q. Which analytical techniques are most reliable for characterizing 4-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one?

Standard characterization combines:

  • NMR spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C peaks (e.g., trifluoromethyl group at δ 120–125 ppm in 19^{19}F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 244.08 for C₁₁H₉F₃NO) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (applied to structurally similar pyridin-2-ones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidin-2-one derivatives?

Discrepancies may arise from impurities or assay variability. Strategies include:

  • Replication : Validate results across multiple labs (e.g., antimicrobial assays with standardized MIC protocols) .
  • Structural analogs : Compare with fluorophenyl-pyrrolidinones (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one, PubChem CID 129630771) to isolate substituent effects .
  • Meta-analysis : Cross-reference datasets from PubChem, DSSTox, and crystallographic databases .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in the pyrrolidin-2-one core?

The electron-withdrawing trifluoromethyl group directs electrophiles to the para position. For example:

  • Nitration : HNO₃/H₂SO₄ selectively substitutes the phenyl ring at the 4-position due to meta-directing effects of CF₃ .
  • Halogenation : NBS (N-bromosuccinimide) under radical conditions favors allylic positions in pyrrolidine derivatives .

Figure 1 : Regioselectivity in Electrophilic Substitution
![Regioselectivity driven by CF₃ and ring electronics](Conceptual diagram based on )

Q. How can the solubility and bioavailability of this compound be optimized for in vivo studies?

Modifications include:

  • Pro-drug design : Introduce ester groups (e.g., acetylated pyrrolidinone) to enhance membrane permeability .
  • Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to improve aqueous solubility (tested in analogs with fluorophenyl groups) .
  • Salt formation : Hydrochloride salts of pyrrolidine derivatives show improved stability (e.g., (2R,4R)-4-fluoro-2-methylpyrrolidine HCl) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with protein structures (e.g., CYP450 enzymes) to predict metabolic stability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity (applied to fluorophenyl-thiophene carboxylates) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity?

  • Steric effects : The bulky CF₃ group hinders nucleophilic attacks at the ortho position.
  • Electronic effects : Strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution rates but stabilizing intermediates in SNAr reactions .

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